molecular formula C24H32N2O2 B3921409 (1R,2R)-1-[2-(2-ethylphenoxy)ethyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

(1R,2R)-1-[2-(2-ethylphenoxy)ethyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

Cat. No.: B3921409
M. Wt: 380.5 g/mol
InChI Key: MRPGAYDPUCSYDN-PKTZIBPZSA-N
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Description

(1R,2R)-1-[2-(2-ethylphenoxy)ethyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic compound with a unique structure that includes a spirocyclic indene-piperidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-[2-(2-ethylphenoxy)ethyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving an indene derivative and a piperidine derivative under acidic or basic conditions.

    Introduction of the ethylphenoxy group: This step involves the nucleophilic substitution of an appropriate leaving group with 2-ethylphenol.

    Methylation of the amino group: This can be done using methyl iodide or a similar methylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-[2-(2-ethylphenoxy)ethyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce ketones or aldehydes to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1-[2-(2-ethylphenoxy)ethyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (1R,2R)-1-[2-(2-ethylphenoxy)ethyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol could be investigated for its potential therapeutic effects. Its ability to interact with biological targets could make it useful in the treatment of various diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its spirocyclic structure may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of (1R,2R)-1-[2-(2-ethylphenoxy)ethyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-1-[2-(2-ethylphenoxy)ethyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is unique due to its spirocyclic structure, which is not commonly found in many compounds. This structure can impart unique chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(1R,2R)-1-[2-(2-ethylphenoxy)ethyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O2/c1-3-18-8-4-7-11-21(18)28-17-16-26(2)22-19-9-5-6-10-20(19)24(23(22)27)12-14-25-15-13-24/h4-11,22-23,25,27H,3,12-17H2,1-2H3/t22-,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPGAYDPUCSYDN-PKTZIBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCN(C)C2C(C3(CCNCC3)C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1OCCN(C)[C@H]2[C@@H](C3(CCNCC3)C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-1-[2-(2-ethylphenoxy)ethyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 2
Reactant of Route 2
(1R,2R)-1-[2-(2-ethylphenoxy)ethyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 3
(1R,2R)-1-[2-(2-ethylphenoxy)ethyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 4
Reactant of Route 4
(1R,2R)-1-[2-(2-ethylphenoxy)ethyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 5
(1R,2R)-1-[2-(2-ethylphenoxy)ethyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 6
(1R,2R)-1-[2-(2-ethylphenoxy)ethyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

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